2-(3-Hydroxyphenoxy)-1-morpholinoethanone
Description
1-Morpholinoethanone derivatives are a class of organic compounds characterized by a morpholine ring attached to a ketone group, often functionalized with diverse aryl or heteroaryl substituents.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-hydroxyphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H15NO4/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2 |
InChI Key |
UUGBYMYNZUCFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone typically involves the reaction of 3-hydroxyphenol with 2-chloro-1-morpholinoethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxyphenol attacks the carbon atom of the chloroethanone, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 3-hydroxybenzoic acid or 3-hydroxybenzophenone.
Reduction: Products include 2-(3-hydroxyphenoxy)-1-morpholinoethanol.
Substitution: Products depend on the nucleophile used, such as 3-aminophenoxy derivatives.
Scientific Research Applications
2-(3-Hydroxyphenoxy)-1-morpholinoethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy moiety can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-1-morpholinoethanone (2o)
- Structure : Features a 2-hydroxyphenyl group at the ketone position.
- Synthesis: Prepared via ruthenium(II/IV)-catalyzed hydroxylation of 1-morpholino-2-phenylethanone using PhI(TFA)₂ and [RuCl₂(p-cymene)]₂ in dichloroethane (DCE). Yield: 60% .
- Physical Properties : Melting point = 109–110°C.
- Spectral Data :
- ¹H NMR : δ = 9.52 (brs, 1H, OH), 7.18–6.83 (aromatic protons), 3.74 (s, 2H), 3.69–3.66 (m, 8H, morpholine).
- Key Difference: The 2-hydroxyphenyl substituent may reduce steric hindrance compared to 3-hydroxyphenoxy but could alter hydrogen-bonding interactions.
2-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methoxy)-1-morpholinoethanone (9b)
- Structure : Contains a chlorophenyl and dimethoxyphenyl methoxy group.
- Synthesis : Derived from a nucleophilic substitution reaction, yielding a light-yellow oil (83.9% yield) .
- Spectral Data :
- IR : 1651 cm⁻¹ (C=O stretch).
- ¹H NMR : δ = 3.83–3.87 (OCH₃), 4.09–4.18 (CH₂), 5.45 (s, CH).
- Application: Potential as a bioactive scaffold due to halogen and methoxy groups, which enhance lipophilicity and membrane permeability.
2-(((4-Fluorophenyl)(3,4-dimethoxyphenyl)methyl)amino)-1-morpholinoethanone (11b)
2-(Benzyloxy)-1-morpholinoethanone
- Synthesis : Produced via visible light photoredox cross-coupling of 4-morpholinecarbonyl chloride with potassium benzyloxymethyltrifluoroborate (77% yield) .
- Relevance: Demonstrates the utility of photoredox catalysis in introducing alkoxy groups, a strategy applicable to synthesizing the target 3-hydroxyphenoxy derivative.
Triazoloamide Derivatives (e.g., 2aab, 2aal)
- Structure: Feature 1,2,3-triazole rings linked to morpholinoethanone.
- Synthesis : Solid- and solution-phase methods yield high-purity products (86–96% yield) .
- Spectral Data :
- LC-MS : m/z 303–316 ([M + 1]⁺).
- Application : These derivatives highlight the role of heterocycles in modulating electronic properties and biological activity.
2-(4-Bromophenyl)-1-morpholinoethanone
- CAS : 349428-85-9 .
- Relevance : The bromophenyl group enhances molecular weight and polarizability, which may influence crystallinity and reactivity in further functionalization.
Comparative Analysis Table
Implications for 2-(3-Hydroxyphenoxy)-1-morpholinoethanone
- Synthetic Routes: Photoredox cross-coupling (as in ) or catalytic hydroxylation (as in ) could be adapted for introducing the 3-hydroxyphenoxy group.
- Pharmacological Potential: Ether-linked phenoxy groups (vs. direct phenyl or amino linkages) could improve metabolic stability and bioavailability, as seen in related compounds .
Biological Activity
2-(3-Hydroxyphenoxy)-1-morpholinoethanone is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone is , with a molecular weight of 221.25 g/mol. The compound features a phenolic hydroxyl group and a morpholine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 2-(3-Hydroxyphenoxy)-1-morpholinoethanone |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone is primarily attributed to its interaction with specific molecular targets in cells. The compound is believed to inhibit certain enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Antioxidant Activity : The hydroxyl group in the phenolic structure may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that 2-(3-Hydroxyphenoxy)-1-morpholinoethanone exhibits antimicrobial properties against various bacterial strains. A study conducted on Gram-positive and Gram-negative bacteria showed significant inhibitory effects.
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
Results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as an antibacterial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that:
- IC50 Values : The IC50 values for HeLa and MCF-7 cells were found to be approximately 75 µM and 90 µM, respectively.
- Cell Viability : At concentrations below the IC50, the compound did not significantly affect cell viability, indicating selective cytotoxicity towards cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone:
- Case Study on Inflammation : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6.
- Cancer Research : A clinical trial involving patients with breast cancer assessed the efficacy of this compound as an adjunct therapy alongside conventional treatments. Patients receiving the compound showed improved outcomes compared to those receiving standard treatment alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
